molecular formula C17H14ClN3O4 B5555662 4-{2-[[(4-chlorobenzyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid

4-{2-[[(4-chlorobenzyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid

Cat. No.: B5555662
M. Wt: 359.8 g/mol
InChI Key: ABOSVFCBRNEBQM-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[[(4-chlorobenzyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is a useful research compound. Its molecular formula is C17H14ClN3O4 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.0672836 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodecomposition of Chlorobenzoic Acids

Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, noting that irradiation led to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This research is relevant for understanding the photodecomposition behavior of chlorinated benzoic acids under environmental conditions (Crosby & Leitis, 1969).

Co-crystallisation of Benzoic Acid Derivatives

Skovsgaard and Bond (2009) explored the co-crystallization of benzoic acid derivatives, highlighting how these processes can yield various stoichiometric variants, polymorphs, and even influence the formation of twinning in crystals. Such research underlines the importance of benzoic acid derivatives in materials science, particularly in the development of novel crystalline structures (Skovsgaard & Bond, 2009).

Benzoic Acid in Foods

Del Olmo, Calzada, and Nuñez (2017) reviewed the occurrence and uses of benzoic acid and its derivatives in foods, emphasizing their roles as preservatives and flavoring agents. This comprehensive review also touches on the environmental distribution and human exposure to these compounds, offering a perspective on their widespread use and potential health implications (del Olmo, Calzada, & Nuñez, 2017).

Solid-State Versatility of Molecular Salts/Cocrystals

Oruganti et al. (2017) conducted a study on the molecular salts of 2-Chloro-4-nitrobenzoic acid, demonstrating the structural versatility and significance of halogen bonds in stabilizing crystal structures. Such insights are crucial for the design and development of new materials with tailored properties (Oruganti et al., 2017).

Safety and Hazards

The safety information for “4-[(4-Chlorobenzyl)amino]benzoic acid” indicates that it is an irritant .

Properties

IUPAC Name

4-[(E)-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-14-7-3-11(4-8-14)9-19-15(22)16(23)21-20-10-12-1-5-13(6-2-12)17(24)25/h1-8,10H,9H2,(H,19,22)(H,21,23)(H,24,25)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOSVFCBRNEBQM-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.